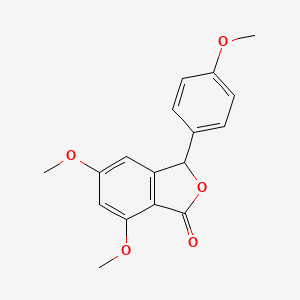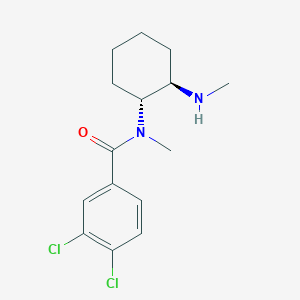
N-Déméthyl U-47700
Vue d'ensemble
Description
N-desméthyl U-47700 est un métabolite principal de l'opioïde synthétique U-47700N-desmethyl U-47700 is formed through the metabolic process of N-demethylation of U-47700 in the human body .
Applications De Recherche Scientifique
N-desmethyl U-47700 is primarily used in forensic and toxicological research. It serves as a reference standard for the quantification of U-47700 and its metabolites in biological samples. This compound is also used in clinical toxicology, urine drug testing, and forensic analysis to detect and quantify the presence of U-47700 and its metabolites .
Safety and Hazards
Mécanisme D'action
Target of Action
N-Desmethyl U-47700 is a primary metabolite of U-47700, a synthetic opioid . The primary target of N-Desmethyl U-47700 is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.
Mode of Action
N-Desmethyl U-47700 acts as an agonist at the μ-opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, N-Desmethyl U-47700 binds to the μ-opioid receptor, triggering a series of intracellular events that lead to the drug’s effects .
Biochemical Pathways
Upon activation of the μ-opioid receptor, N-Desmethyl U-47700 initiates a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The exact pathways affected by N-Desmethyl U-47700 are still under investigation.
Pharmacokinetics
The pharmacokinetics of N-Desmethyl U-47700 involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver, and its metabolites are excreted in urine . The compound’s plasma concentrations are positively correlated with its pharmacodynamic effects .
Result of Action
The activation of the μ-opioid receptor by N-Desmethyl U-47700 results in potent analgesic effects . It also poses a serious risk for overdosing and death due to its strong opioid activity . The loss of one or two methyl groups from U-47700 to form N-Desmethyl U-47700 reduces the MOR activation potential .
Action Environment
The action of N-Desmethyl U-47700 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH Additionally, individual factors such as age, health status, and genetic makeup can influence the compound’s action, efficacy, and stability
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-desméthyl U-47700 implique la N-déméthylation de U-47700. Ce processus peut être réalisé à l'aide de divers réactifs et conditions. One common method involves the use of deuterium-labeled analogs for precise quantification in analytical studies . The reaction typically involves the use of a carbonate buffer at a specific pH to facilitate the demethylation process .
Méthodes de production industrielle
the synthesis generally follows similar principles as laboratory-scale preparation, with a focus on maintaining high purity and yield through controlled reaction conditions .
Analyse Des Réactions Chimiques
Types de réactions
N-desméthyl U-47700 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de métabolites oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de métabolites réduits.
Substitution : This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction yield and selectivity .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de N-desméthyl U-47700. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and concentration .
Applications de la recherche scientifique
N-desméthyl U-47700 est principalement utilisé dans la recherche médico-légale et toxicologique. Il sert de standard de référence pour la quantification de U-47700 et de ses métabolites dans les échantillons biologiques. This compound is also used in clinical toxicology, urine drug testing, and forensic analysis to detect and quantify the presence of U-47700 and its metabolites .
Mécanisme d'action
N-desméthyl U-47700 exerce ses effets en agissant comme un métabolite de U-47700. U-47700 est un agoniste puissant du récepteur μ-opioïde, qui est responsable de ses effets analgésiques. The desmethylation process reduces the affinity of the compound for the opioid receptors, resulting in a lower potency compared to the parent compound . The molecular targets and pathways involved include the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à N-desméthyl U-47700 comprennent :
U-47700 : Le composé parent, un agoniste puissant du récepteur μ-opioïde.
N,N-didésméthyl U-47700 : Un autre métabolite de U-47700, formé par une déméthylation supplémentaire.
N-deséthyl U-49900 : A primary metabolite of U-49900, another synthetic opioid.
Unicité
N-desméthyl U-47700 est unique en raison de sa voie métabolique spécifique et de son rôle de métabolite principal de U-47700. Its lower potency compared to the parent compound makes it a valuable reference standard in forensic and toxicological research .
Propriétés
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLMIGVJKXDEGR-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342244 | |
| Record name | N-Desmethyl U 47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-73-1 | |
| Record name | N-Desmethyl U-47700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl U 47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL U-47700 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of N-Desmethyl U-47700 in forensic toxicology?
A1: N-Desmethyl U-47700 is a primary metabolite of U-47700 and has been detected in higher concentrations than the parent drug in certain tissues, like pig brain. [] This highlights the importance of analyzing for metabolites in addition to the parent compound in forensic toxicology, as metabolite presence can provide crucial information about drug exposure even when parent drug concentrations are low. [, ]
Q2: Are there any analytical challenges in detecting and quantifying N-Desmethyl U-47700?
A2: Identifying and quantifying N-Desmethyl U-47700, especially in the context of forensic investigations, requires specialized analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for this purpose. [, , ] This method allows for the separation and sensitive detection of the metabolite in complex biological matrices. [, , ]
Q3: How does the tissue distribution of N-Desmethyl U-47700 compare to U-47700?
A3: Research using a pig model showed that N-Desmethyl U-47700 reaches higher concentrations in certain tissues compared to U-47700, notably in the brain. [] While U-47700 was found in higher concentrations in duodenum content, bile fluid, and adipose tissue, N-Desmethyl U-47700 was more prominent in organs involved in metabolism, such as the liver and kidney. [] This difference in distribution patterns underscores the importance of considering both parent and metabolite concentrations when interpreting toxicological findings. []
Q4: What is the postmortem redistribution potential of N-Desmethyl U-47700?
A4: Studies using a controlled pig model suggest that N-Desmethyl U-47700 demonstrates low to moderate postmortem redistribution. [] This finding is crucial for forensic investigations, as it implies that measured concentrations of this metabolite in postmortem samples can provide relatively reliable information about drug exposure prior to death. []
Q5: What are the implications of the metabolic profile of U-47700 for forensic analysis?
A5: U-47700 exhibits metabolic transformations similar to U-49900, resulting in a shared metabolite and isomeric species. [] This overlap in metabolic pathways presents a challenge for forensic analysts, as it necessitates careful interpretation of analytical data to differentiate between exposure to these two substances. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


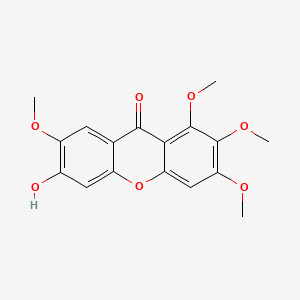
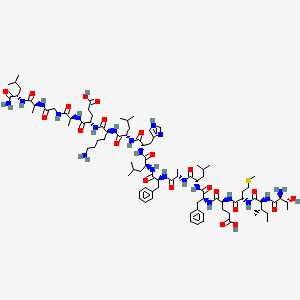
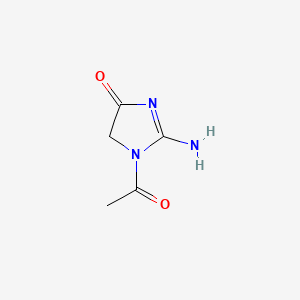

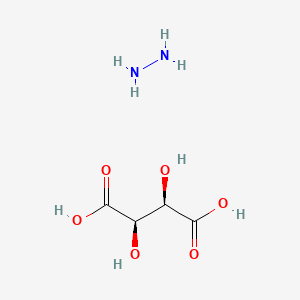
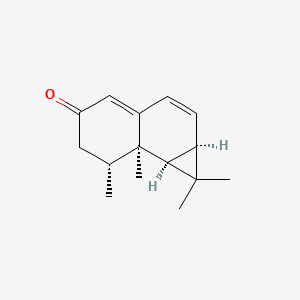

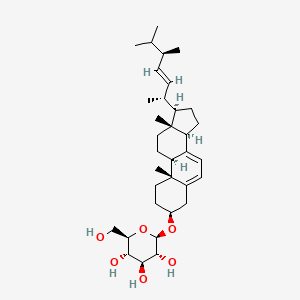
![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)
